molecular formula C15H18N4O3 B10794505 2-[(2-Methoxymethyl)piperazin-1-yl]-6-nitroquinoline

2-[(2-Methoxymethyl)piperazin-1-yl]-6-nitroquinoline

Cat. No.: B10794505
M. Wt: 302.33 g/mol
InChI Key: BJHIWGNEPRZKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methoxymethyl)piperazin-1-yl]-6-nitroquinoline is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxymethyl)piperazin-1-yl]-6-nitroquinoline typically involves the reaction of 6-nitroquinoline with 2-(methoxymethyl)piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as Yb(OTf)3. The reaction conditions, including temperature and reaction time, are optimized to achieve the highest yield and purity of the desired product .

Industrial Production Methods

For industrial production, the synthesis process is scaled up, and additional steps may be included to ensure the purity and consistency of the final product. This may involve recrystallization and purification techniques to remove any impurities and by-products formed during the reaction .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxymethyl)piperazin-1-yl]-6-nitroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(2-methoxymethyl)piperazin-1-yl]-6-nitroquinoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

2-[(2-Methoxymethyl)piperazin-1-yl]-6-nitroquinoline can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific applications and mechanisms of action

Properties

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

2-[2-(methoxymethyl)piperazin-1-yl]-6-nitroquinoline

InChI

InChI=1S/C15H18N4O3/c1-22-10-13-9-16-6-7-18(13)15-5-2-11-8-12(19(20)21)3-4-14(11)17-15/h2-5,8,13,16H,6-7,9-10H2,1H3

InChI Key

BJHIWGNEPRZKSQ-UHFFFAOYSA-N

Canonical SMILES

COCC1CNCCN1C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.